molecular formula C15H17N3O3 B2508799 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide CAS No. 1903872-31-0

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2508799
CAS No.: 1903872-31-0
M. Wt: 287.319
InChI Key: OVSYKCWIYZHRRX-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring and a dihydropyridinone moiety. It has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of H3K27 . This prevents the formation of trimethyl marks on H3K27, leading to the derepression of targeted genes .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for the trimethylation of H3K27, which contributes to the modification of chromatin structure and serves to repress transcription . By inhibiting EZH2, the compound prevents the formation of H3K27me3 marks, leading to the derepression of genes that are normally silenced by this mark .

Pharmacokinetics

It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in vivo and exert its therapeutic effects.

Result of Action

The result of the compound’s action is the derepression of genes that are normally silenced by H3K27me3 marks . This can lead to changes in cellular processes and phenotypes, depending on the specific genes that are derepressed. In the context of cancer, the derepression of tumor suppressor genes or other genes that inhibit proliferation could potentially slow down or halt the progression of the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and dihydropyridinone derivatives, such as:

Uniqueness

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-17-15(20)12-3-5-16-6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYKCWIYZHRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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